4-(Bromomethyl)-2-nitrobenzoic acid
Overview
Description
4-(Bromomethyl)-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 4-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-nitrobenzoic acid typically involves the bromination of 2-nitro-4-methylbenzoic acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group, converting it to a bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, concentration, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure or tin(II) chloride in hydrochloric acid at room temperature.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoic acids with various functional groups depending on the nucleophile used.
Reduction: Formation of 4-(Bromomethyl)-2-aminobenzoic acid.
Oxidation: Formation of 2-nitro-4-carboxybenzoic acid.
Scientific Research Applications
4-(Bromomethyl)-2-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of functional materials, such as polymers and dyes.
Biological Studies: The compound can be used as a probe to study biological processes involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-nitrobenzoic acid depends on the specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The nitro group can participate in redox reactions, affecting the oxidative state of biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitrobenzoic acid: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
4-(Chloromethyl)-2-nitrobenzoic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and selectivity in chemical reactions.
Uniqueness
4-(Bromomethyl)-2-nitrobenzoic acid is unique due to the presence of both the bromomethyl and nitro groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(bromomethyl)-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFDVFNOBCZEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620590 | |
Record name | 4-(Bromomethyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100466-27-1 | |
Record name | 4-(Bromomethyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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